(E)-Geometry Confirmation: Distinguishing 1229457-88-8 from the (Z)-Isomer (CAS 1227628-14-9)
The target compound 1229457-88-8 is explicitly defined by its (E)-configuration at the ethenyl double bond, whereas the (Z)-isomer is registered under a distinct CAS number (1227628-14-9) . These stereoisomers have identical molecular formula (C₉H₁₀BrN₃O₂) and identical exact mass (270.996 Da) but differ in 3D spatial arrangement, leading to different physicochemical behavior and biological recognition . Using the (Z)-isomer in place of the (E)-isomer without confirmation of stereochemical integrity will introduce uncontrolled variables into any structure-activity relationship (SAR) study.
| Evidence Dimension | Bond Stereochemistry (E/Z Isomerism) |
|---|---|
| Target Compound Data | (E)-configuration: (E)-2-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine |
| Comparator Or Baseline | (Z)-isomer: 2-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylethenamine (CAS 1227628-14-9), unstereochemically defined |
| Quantified Difference | Stereochemical designation: E vs Z; identical exact mass (270.996 Da) but distinct InChI and 3D structure |
| Conditions | CAS registry and structural database assignment (ChemSrc, ChemicalBook) |
Why This Matters
Procurement of the correct (E)-stereoisomer is non-negotiable for projects requiring stereochemically defined intermediates; the (Z)-isomer constitutes a different chemical entity that will produce different reaction outcomes.
